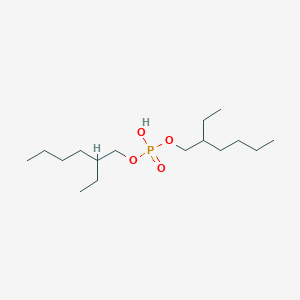

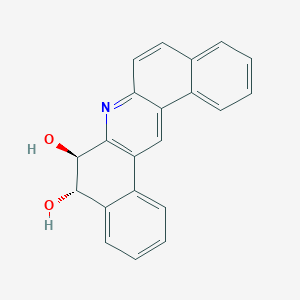

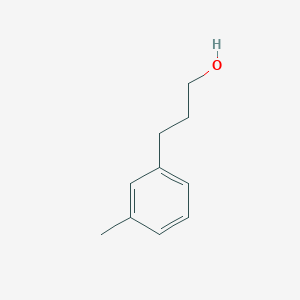

3-(3-Methylphenyl)propan-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(3-Methylphenyl)propan-1-ol and its derivatives involves various chemical pathways, including reactions that proceed via aryl radical cation and alkoxyl radical intermediates. Evidence suggests that these compounds undergo competing cyclisation processes, demonstrating variations in product yields and cyclisation regioselectivities depending on the reaction conditions, such as pH (Goosen, Mccleland, & Rinaldi, 1993). Additionally, the reaction of chloromethyl derivatives with alcohols in the presence of sodium hydrogen carbonate has been explored for synthesizing related compounds, elucidated through spectroscopic methods and tested for antimicrobial activities (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(3-Methylphenyl)propan-1-ol has been characterized by various analytical techniques. Single crystal X-ray diffraction studies have provided detailed insights into the molecular and crystal structure, demonstrating the presence of intramolecular hydrogen bonds and weak intermolecular interactions that stabilize the crystal structure (Salian et al., 2018).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including cyclisation processes and reactions involving aryl radical cation and alkoxyl radical intermediates, leading to various products with differing regioselectivities. The chemical properties and reactivities of these compounds are influenced by their structural characteristics and reaction conditions (Goosen, Mccleland, & Rinaldi, 1993).

Aplicaciones Científicas De Investigación

Cyclisation of 3-(p-methylphenyl)propan-1-ol

- Scientific Field : Chemistry

- Summary of Application : This compound undergoes a cyclisation process via its alkoxyl radical and aryl radical cation intermediates .

- Methods of Application/Experimental Procedures : The cyclisation process involves competing 1,5- and 1,6-cyclisation via both its aryl radical cation and alkoxyl radical intermediates .

- Results/Outcomes : Variations in both product yields and regioselectivities of cyclisation with pH are observed, with evidence of significant differences between the two intermediates .

Pharmacological Properties of Carvacrol

- Scientific Field : Pharmacology

- Summary of Application : Carvacrol, a monoterpenic phenol found in volatile oils of plants, has a wide spectrum of pharmacological activities and is therefore considered to be a valuable therapeutic agent .

- Methods of Application/Experimental Procedures : Studies on rabbits show that orally administered carvacrol (1.5 g/kg) is slowly absorbed in the gut, with more over 30% staying in the gastrointestinal (GI) tract and around 25% of the total dose being eliminated in urine after 22 h .

- Results/Outcomes : Carvacrol exhibits diverse pharmacological properties including anticancer, antidiabetic, hepatoprotective, and antioxidant properties .

Pharmacological Properties of 3-Methylmethcathinone

- Scientific Field : Pharmacology

- Summary of Application : 3-Methylmethcathinone is a synthetic cathinone stimulant. It is a ring-substituted cathinone, which is structurally related to methcathinone and 4-methylmethcathinone (mephedrone). It is one of many synthetic cathinones, designer drugs related to amphetamines .

Safety And Hazards

The safety information for “3-(3-Methylphenyl)propan-1-ol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZGSVWIWKADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437414 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenyl)propan-1-ol | |

CAS RN |

111171-94-9 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)